(5Z)-5-(2-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-5-(2-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, along with a pyridine ring and a propoxybenzylidene moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
(5Z)-5-[(2-propoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-2-11-25-15-6-4-3-5-14(15)12-16-18(24)23-19(26-16)21-17(22-23)13-7-9-20-10-8-13/h3-10,12H,2,11H2,1H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDCRYKVBOPIPT-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5Z)-5-(2-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and triazole precursors, followed by their fusion to form the thiazolotriazole core. The final steps involve the introduction of the pyridine ring and the propoxybenzylidene group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic reactions and continuous flow synthesis.
Chemical Reactions Analysis
(5Z)-5-(2-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
(5Z)-5-(2-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
(5Z)-5-(2-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
Thiazolotriazoles: Compounds with similar thiazolotriazole cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Benzylidene Derivatives: Compounds with benzylidene moieties and different substituents. The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
(5Z)-5-(2-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article summarizes the current understanding of its biological activity based on various research findings.
Chemical Structure and Properties
The compound has a molecular formula of C19H16N4O2S and a CAS number of 608120-07-6. It features a thiazolo-triazole core structure, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole-6-one family exhibit promising anticancer properties. A study evaluated a series of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones and found that they demonstrated potent activity against various human cancer cell lines including renal cancer and leukemia. Specifically, the synthesized derivatives showed enhanced potency compared to their amide counterparts .
Case Studies
- In Vitro Evaluation : In a study published in Molecules, two specific derivatives were highlighted for their significant anticancer activity without cytotoxic effects on normal cells (HEK293) . The structure-activity relationship (SAR) analysis suggested that modifications in the benzylidene moiety significantly influenced the anticancer efficacy.
- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth. Further investigations are necessary to elucidate these mechanisms fully.
Structure-Activity Relationship (SAR)
The SAR studies suggest that:
- The presence and position of substituents on the benzylidene part critically affect the biological activity.
- Compounds with halogen substitutions (like chlorine) showed enhanced antitumor activities compared to those without such modifications .
| Compound | Substituent | Activity Level | Notes |
|---|---|---|---|
| 2h | Cl | High | Excellent antitumor activity |
| 2i | None | Moderate | Less effective than Cl-substituted variants |
Toxicity Profile
Initial evaluations suggest that this compound exhibits low toxicity towards normal somatic cells while maintaining significant efficacy against cancer cell lines. This selective toxicity is crucial for developing therapeutic agents that minimize adverse effects .
Q & A
Q. What are the common synthetic routes for (5Z)-5-(2-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclization to form the thiazolo-triazole core. Key steps include:
- Cyclization: Use precursors like thiazole and triazole derivatives under reflux with solvents (e.g., 1,4-dioxane) and catalysts (e.g., piperidine) to form the fused ring system .
- Benzylidene Introduction: React the core with 2-propoxybenzaldehyde under basic conditions (e.g., KOH/EtOH) at 60–80°C for 6–12 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity . Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (40–100°C), and solvent polarity to enhance yields (typically 50–70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer: Use:
- ¹H/¹³C NMR: Confirm regiochemistry of the benzylidene group (δ 7.2–8.1 ppm for aromatic protons) and Z-configuration via coupling constants .
- IR Spectroscopy: Identify C=O stretching (~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography: Resolve absolute stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer: Prioritize:
- Anticancer Activity: Use SRB assays on cell lines (e.g., MCF-7, HEPG-2) with 48–72 hr exposure; report IC₅₀ values and compare to controls like CHS-828 .
- Antimicrobial Testing: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorometric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.5%) and multiple cell lines .
- Metabolomic Profiling: Use LC-MS to identify metabolite interference or degradation products .
- Target Engagement Studies: Apply CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?
Methodological Answer:
- Transcriptomics/Proteomics: Perform RNA-seq or SILAC-based proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Molecular Docking: Model interactions with predicted targets (e.g., tubulin, topoisomerases) using AutoDock Vina .
- Kinetic Assays: Measure enzyme inhibition constants (Kᵢ) via stopped-flow spectroscopy .
Q. How can computational modeling predict drug-likeness and off-target effects?
Methodological Answer:
- QSAR Modeling: Use descriptors (e.g., logP, polar surface area) to correlate structure with bioavailability .
- Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bond acceptors) with Schrödinger Phase .
- Off-Target Screening: Employ SwissTargetPrediction or SEA databases to assess kinase/GPCR polypharmacology .
Q. What methodologies are used for structure-activity relationship (SAR) studies on analogs?
Methodological Answer:
Q. How does this compound compare to structurally similar thiazolo-triazole derivatives in terms of stability and reactivity?
Methodological Answer:
- Accelerated Stability Testing: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; monitor degradation via HPLC .
- Reactivity Screening: Test under oxidative (H₂O₂), reductive (NaBH₄), and hydrolytic (pH 1–13) conditions .
- Comparative DFT Studies: Calculate HOMO/LUMO energies to predict electron-deficient regions prone to nucleophilic attack .
Q. What experimental approaches assess in vitro toxicity and selectivity?
Methodological Answer:
Q. How can researchers design robust in vivo studies to validate preclinical efficacy?
Methodological Answer:
- Xenograft Models: Use nude mice with subcutaneous tumor implants (e.g., HCT-116) and administer 10–50 mg/kg compound orally for 21 days .
- Pharmacokinetics: Conduct LC-MS/MS to measure Cmax, Tmax, and half-life in plasma .
- Toxicokinetics: Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
